

# Synthesis and Characterization of Benzamide-d5: A Technical Guide

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## Compound of Interest

Compound Name: Benzamide-d5

Cat. No.: B15561061

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This guide provides a comprehensive overview of the synthesis and characterization of **Benzamide-d5**, a deuterated analog of benzamide. The incorporation of deuterium atoms into the phenyl ring offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a probable synthetic route and expected analytical data based on established chemical principles and data from the non-deuterated analog.

## Synthesis of Benzamide-d5

The synthesis of **Benzamide-d5** can be effectively achieved through the ammonolysis of Benzoyl chloride-d5. This method is a straightforward and high-yielding adaptation of the well-established Schotten-Baumann reaction. The deuterated starting material, Benzoyl chloride-d5, is commercially available from various suppliers of isotopically labeled compounds.

Reaction Scheme:

## Experimental Protocol: Synthesis of Benzamide-d5

Materials:

- Benzoyl chloride-d5 (1.0 eq)
- Concentrated aqueous ammonia (excess)

- Dichloromethane (DCM)
- Deionized water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzoyl chloride-d5 in dichloromethane.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add an excess of cold, concentrated aqueous ammonia to the stirred solution. A white precipitate of **Benzamide-d5** will form immediately.
- Continue stirring the reaction mixture vigorously for 30 minutes, allowing it to slowly warm to room temperature.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any unreacted starting material and hydrochloric acid byproducts.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
- The resulting white solid is crude **Benzamide-d5**.
- Recrystallize the crude product from hot water or a suitable solvent system (e.g., ethanol/water) to obtain pure **Benzamide-d5**.

- Dry the purified crystals under vacuum.

## Characterization of Benzamide-d5

The successful synthesis of **Benzamide-d5** is confirmed through various analytical techniques. The following tables summarize the expected quantitative data for the characterization of **Benzamide-d5**, with comparative data for non-deuterated benzamide provided for reference.

### Physical and Chemical Properties

Property	Benzamide-d5 (Expected)	Benzamide (Reference)
CAS Number	1235489-47-0	55-21-0
Molecular Formula	C <sub>7</sub> D <sub>5</sub> H <sub>2</sub> NO	C <sub>7</sub> H <sub>7</sub> NO
Molecular Weight	126.17 g/mol	121.14 g/mol
Melting Point	127-130 °C	127-130 °C[1]
Appearance	White to off-white crystalline solid	White crystalline solid[2]
Purity	≥98% Chemical Purity, ≥99 atom % D	≥99%

### Spectroscopic Data

#### Mass Spectrometry (MS)

Ion	m/z (Expected)	Description
[M] <sup>+</sup>	126.08	Molecular Ion
[M-NH <sub>2</sub> ] <sup>+</sup>	110.07	Fragment Ion
[C <sub>6</sub> D <sub>5</sub> ] <sup>+</sup>	82.09	Phenyl-d5 Cation

#### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> ) (Expected)	Assignment
3350 - 3150	N-H stretching (amide)
~2290	C-D stretching (aromatic)
1680 - 1630	C=O stretching (amide I)
1620 - 1580	N-H bending (amide II)
~830	C-D bending (out-of-plane)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ, ppm) (Expected)	Multiplicity	Integration	Assignment
7.8 - 7.4	br s	2H	-CONH <sub>2</sub>

Note: The aromatic region (typically δ 7.4-7.9 in non-deuterated benzamide) will be largely absent due to the deuterium substitution.

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm) (Expected)	Assignment
~169	C=O (amide carbonyl)
134 - 127 (multiple weak signals)	Aromatic carbons (C-D)

Note: The signals for the deuterated aromatic carbons will be observed as low-intensity multiplets due to C-D coupling.

## Experimental Protocols for Characterization

### Melting Point Determination

The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified **Benzamide-d5** is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

## Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. A small sample of **Benzamide-d5** is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio ( $m/z$ ).

## Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

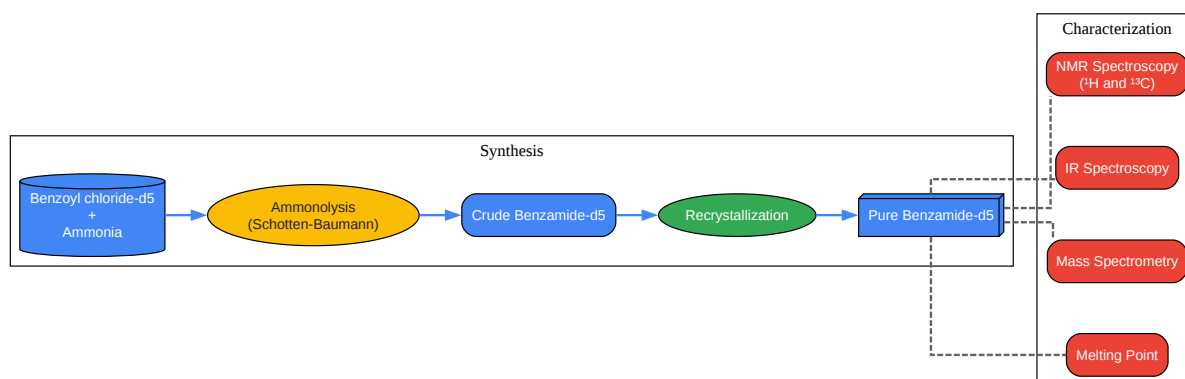
## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The **Benzamide-d5** sample is dissolved in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

## Visualizations

### Synthetic and Characterization Workflow

The following diagram illustrates the overall workflow for the synthesis and subsequent characterization of **Benzamide-d5**.



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